

# Spectroscopic Profile of N-(3-Phenylpropanoyl)pyrrole: A Technical Guide

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Compound of Interest		
Compound Name:	N-(3-Phenylpropanoyl)pyrrole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(3-Phenylpropanoyl)pyrrole**, a natural product isolated from the plant Piper sarmentosum. The information presented here is essential for the unambiguous identification, characterization, and quality control of this compound in research and drug development settings.

## **Chemical Structure and Properties**

**N-(3-Phenylpropanoyl)pyrrole** is an amide consisting of a pyrrole ring N-acylated with a 3-phenylpropanoyl group.

Molecular Formula: C<sub>13</sub>H<sub>13</sub>NO Molecular Weight: 199.25 g/mol IUPAC Name: 1-(1H-pyrrol-1-yl)-3-phenylpropan-1-one CAS Number: 112448-69-8

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for N-(3-

**Phenylpropanoyl)pyrrole**, including <sup>1</sup>H Nuclear Magnetic Resonance (NMR), <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is compiled from the peer-reviewed literature and provides a reliable reference for compound verification.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy



<sup>1</sup>H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected chemical shifts for **N-(3-Phenylpropanoyl)pyrrole** are presented in Table 1.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **N-(3-Phenylpropanoyl)pyrrole** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Phenyl-H
7.15	t	2H	Pyrrole-Hα (H-2, H-5)
6.25	t	2H	Pyrrole-Hβ (H-3, H-4)
3.10	t	2H	-CH <sub>2</sub> - (adjacent to phenyl)
2.95	t	2H	-CH <sub>2</sub> - (adjacent to carbonyl)

Solvent: CDCl<sub>3</sub>. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. t = triplet, m = multiplet.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. The characteristic chemical shifts for the carbon atoms in **N-(3-Phenylpropanoyl)pyrrole** are detailed in Table 2.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for N-(3-Phenylpropanoyl)pyrrole



Chemical Shift (δ) ppm	Assignment	
170.5	C=O (Amide carbonyl)	
141.0	Phenyl-C (quaternary)	
128.6	Phenyl-CH	
128.4	Phenyl-CH	
126.3	Phenyl-CH	
119.5	Pyrrole-Cα (C-2, C-5)	
111.8	Pyrrole-Cβ (C-3, C-4)	
38.0	-CH <sub>2</sub> - (adjacent to carbonyl)	
31.5	-CH <sub>2</sub> - (adjacent to phenyl)	

Solvent: CDCl<sub>3</sub>. The chemical shifts are referenced to the solvent signal.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The major IR absorption bands for **N-(3-Phenylpropanoyl)pyrrole** are listed in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for N-(3-Phenylpropanoyl)pyrrole



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic and pyrrole)
2925, 2855	Medium	C-H stretch (aliphatic)
1700	Strong	C=O stretch (amide)
1600, 1495, 1450	Medium	C=C stretch (aromatic and pyrrole)
740, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Sample preparation: KBr pellet or thin film.

### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) observed in the mass spectrum of **N-(3-Phenylpropanoyl)pyrrole** are presented in Table 4.

Table 4: Mass Spectrometry (MS) Data for N-(3-Phenylpropanoyl)pyrrole

m/z	Relative Intensity (%)	Assignment
199	40	[M] <sup>+</sup> (Molecular ion)
105	100	[C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> CH <sub>2</sub> CO] <sup>+</sup>
91	80	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
67	30	[C <sub>4</sub> H <sub>5</sub> N] <sup>+</sup> (Pyrrole cation)

Ionization method: Electron Ionization (EI).

# **Experimental Protocols**



The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

## Isolation of N-(3-Phenylpropanoyl)pyrrole

**N-(3-Phenylpropanoyl)pyrrole** is a natural product that can be isolated from the roots and leaves of Piper sarmentosum. A typical isolation procedure involves the following steps:

- Extraction: The dried and ground plant material is extracted with a suitable organic solvent, such as methanol or a mixture of hexane and ethyl acetate.
- Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions are further purified using column chromatography techniques, such as silica gel chromatography, often with a gradient elution system of hexane and ethyl acetate.
- Final Purification: Final purification to obtain the pure compound is typically achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

#### **NMR Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of purified N-(3-Phenylpropanoyl)pyrrole is dissolved in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
- 13C NMR Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.



### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the purified solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm<sup>-1</sup>, with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the empty sample holder or pure KBr pellet is subtracted from the sample spectrum.

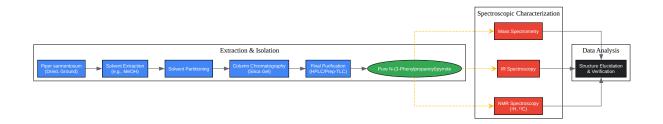
#### **Mass Spectrometry**

- Sample Introduction: The purified sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.
- Mass Analysis: The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300) to observe the molecular ion and key fragment ions.

### **Visualization of Experimental Workflow**

The general workflow for the isolation and characterization of **N-(3-Phenylpropanoyl)pyrrole** is depicted in the following diagram.





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Experimental workflow for the isolation and characterization of **N-(3-Phenylpropanoyl)pyrrole**.

This diagram illustrates the logical progression from the natural source to the final, structurally verified compound, highlighting the key experimental stages involved.

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